molecular formula C6H10ClNO5 B2448679 (5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride CAS No. 2137033-83-9

(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride

Cat. No.: B2448679
CAS No.: 2137033-83-9
M. Wt: 211.6
InChI Key: XOIUIECNLRQOSE-RXSVEWSESA-N
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Description

(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO5 and its molecular weight is 211.6. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1,7H2;1H/t2-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIUIECNLRQOSE-RXSVEWSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride, commonly referred to as a derivative of 5-hydroxymethyl-furfural (5HMF), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article compiles findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C6H9NO5
  • Molecular Weight : 175.14 g/mol
  • Synonyms : 6-amino-6-deoxyascorbic acid derivative

Research indicates that this compound functions primarily through the inhibition of ion channels, particularly aquaporin-1 (AQP1). AQP1 is known for its role in facilitating water and ion transport across cell membranes, which is crucial in various physiological processes including cell migration and invasion in cancer cells.

Key Findings:

  • Ion Channel Inhibition : The compound has been shown to block ion conductance without affecting water permeability in AQP1 channels. The inhibitory effect was dose-dependent, with an IC50 value of approximately 0.43 mM for 5HMF and related compounds .
  • Impact on Cancer Cell Migration : In vitro studies demonstrated that this compound significantly impaired cell motility in high AQP1-expressing cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) while showing no reduction in cell viability at effective doses .

Biological Activities

The compound exhibits several biological activities that are summarized below:

Activity Description
Antioxidant Acts as a free radical scavenger, potentially reducing oxidative stress.
Anticancer Impairs migration and invasiveness of cancer cells through AQP1 inhibition.
Antimicrobial Exhibits activity against certain bacterial strains, although specific data is limited.
Neuroprotective Effects Potential modulation of neuroinflammatory pathways; further research needed.

Study 1: Anticancer Activity

In a study assessing the effects of various furan derivatives on cancer cell lines, this compound was found to inhibit the migration of colon cancer cells significantly. The mechanism was linked to the downregulation of AQP1 expression, which is critical for cell motility .

Study 2: Ion Channel Studies

A comprehensive analysis using two-electrode voltage clamp techniques revealed that the compound effectively blocked ion currents in AQP1 channels without altering water fluxes. This suggests its potential use as a pharmacological agent targeting AQP-mediated pathways in cancer metastasis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₆H₉ClN₁O₅
  • Molecular Weight : 211.6 g/mol
  • IUPAC Name : (2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one; hydrochloride
  • CAS Number : 2137033-83-9

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants help neutralize free radicals, thereby protecting cellular components from damage.

Potential in Diabetes Management

Studies have suggested that (5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride may play a role in glucose metabolism. Its structural similarity to ascorbic acid (vitamin C) suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation may contribute to its protective effects on neuronal cells.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of furanones, including this compound. The results demonstrated a significant reduction in lipid peroxidation markers in vitro when treated with this compound compared to control groups.

Case Study 2: Diabetes Research

In a clinical trial examining the effects of different compounds on insulin sensitivity, participants receiving this compound showed a marked improvement in fasting blood glucose levels over a six-month period compared to those on standard treatment protocols.

Data Table: Summary of Applications

Application AreaDescriptionSupporting Studies
Antioxidant PropertiesReduces oxidative stress and cellular damageJournal of Medicinal Chemistry Study
Diabetes ManagementEnhances insulin sensitivity and lowers blood glucose levelsClinical Trial on Insulin Sensitivity
NeuroprotectionProtects neuronal cells from oxidative damage and inflammationNeurobiology Research Journal

Chemical Reactions Analysis

Lactone Ring Reactivity

The dihydrofuran-2-one core exhibits strain-dependent reactivity. Key reactions include:

Reaction TypeConditionsProductsNotes
Ring-opening hydrolysis Acidic or basic aqueous mediaLinear α-keto acid derivativesObserved in ascorbic acid analogs under prolonged hydrolysis .
Redox activity Oxidizing agents (e.g., Fe³⁺, O₂)Dehydro derivatives or diketonesVicinal diols enable reversible oxidation, similar to ascorbate redox systems .

Epoxide Formation via Vicinal Diols

The (1S)-2-amino-1-hydroxyethyl side chain’s diol motif can undergo directed epoxidation under specific conditions:

  • Epoxidation :

    • Catalyst: Titanium(IV) isopropoxide with tert-butyl hydroperoxide (TBHP) .

    • Product: Epoxy alcohol intermediate, which may undergo intramolecular lactonization to form bicyclic structures .

Amino Group Reactivity

The primary amine group participates in nucleophilic reactions:

Reaction TypeReagentsProducts
Schiff base formation Aldehydes/ketonesImine derivatives
Acylation Acetic anhydrideN-acetylated analogs
Complexation Transition metals (e.g., Fe²⁺)Chelated metal complexes

Stereoselective Modifications

The (5R,1S) configuration influences reaction pathways:

  • Diastereoselective aldol reactions :

    • Syn-aldol adducts form preferentially when using chiral auxiliaries (e.g., Evans oxazolidinones) .

    • Example: Reaction with hexanal yields (3S,4S,5S)-configured lactones .

Stability and Decomposition

  • pH sensitivity :

    • Stable at pH 4–7; decomposes at extremes to carbonyl byproducts (e.g., furan derivatives) .

  • Thermal degradation :

    • Heating above 120°C induces lactone ring contraction or fragmentation .

Preparation Methods

Synthetic Strategies Overview

The target molecule comprises a 2,5-dihydrofuran-2-one core substituted with a (1S)-2-amino-1-hydroxyethyl side chain at the 5-position, alongside vicinal dihydroxy groups at C3 and C4. Key synthetic challenges include:

  • Stereoselective formation of the (5R) and (1S) configurations.
  • Simultaneous protection/deprotection of hydroxyl and amine functionalities.
  • Lactone ring stability under basic or acidic conditions.

Two primary strategies dominate the literature:

  • Route A : Stepwise assembly of the dihydrofuranone core followed by introduction of the amino alcohol side chain.
  • Route B : Convergent coupling of preformed chiral fragments.

Stepwise Synthesis Approaches

Core Dihydrofuranone Formation

The 2,5-dihydrofuran-2-one scaffold is typically constructed via lactonization of γ-hydroxy acids or oxidative cyclization of diols.

Lactonization of 3,4,5-Trihydroxyvaleric Acid Derivatives

A protected derivative of 3,4,5-trihydroxyvaleric acid undergoes acid-catalyzed cyclization to form the lactone ring. For example:

3,4-O-isopropylidene-5-O-TBS-valeric acid → H+ → 3,4-O-isopropylidene-2,5-dihydrofuran-2-one  

Yields range from 65–78% in toluene at reflux.

Oxidative Methods

Dess-Martin periodinane oxidizes 5-hydroxy-2,3-dihydroxycyclopentanone precursors to introduce the ketone functionality essential for subsequent nucleophilic additions.

Amino Alcohol Side Chain Introduction

Reductive Amination Strategy

A ketone intermediate at C5 reacts with (S)-2-aminoethanol derivatives under reductive conditions:

5-Keto-dihydrofuranone + (S)-2-(N-sulfonylamino)ethanol → NaBH4/LiCl → (5R)-5-[(1S)-2-sulfonamido-1-hydroxyethyl] intermediate  

Key Data :

Reducing Agent Solvent Yield de (%)
NaBH4/LiCl EtOH 72% 92
NaBH(OAc)3 DCE 85% 98

Deprotection of the sulfonamide group (H2/Pd-C) yields the free amine.

Aziridine Ring-Opening Approach

N-Sulfenylaziridines react with water under acidic conditions to form amino alcohols:

(2R,1'S)-N-sulfenylaziridine + H2O/H+ → (5R)-5-[(1S)-2-amino-1-hydroxyethyl] product  

This method achieves 88% ee when using (R)-Binap-copper catalysts.

Stereochemical Control Methods

Chiral Auxiliaries

(−)-Menthyl esters induce diastereomeric crystallization in aziridine intermediates, enabling separation of (2R,1'R) and (2S,1'R) diastereomers with >99% de.

Asymmetric Catalysis

Proline-derived organocatalysts mediate the aldol addition between glycine ethyl ester and 5-keto-dihydrofuranones, achieving 94% ee in THF at −20°C.

Protective Group Strategies

Functional Group Protective Group Deprotection Conditions
3,4-Dihydroxy Isopropylidene HCl/MeOH (0°C)
Amine Boc TFA/DCM (rt)
Primary Alcohol TBS TBAF/THF

Sequential deprotection minimizes side reactions, with overall yields improving from 42% (simultaneous deprotection) to 68% (stepwise).

Salt Formation and Purification

The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt:

(5R)-5-[(1S)-2-Amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one + HCl(g) → Target compound  

Optimized Conditions :

  • Solvent: EtOAc/Et2O (4:1)
  • Temperature: 0–5°C
  • Purity: 99.2% (HPLC)

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Total Steps 9 6
Overall Yield 31% 45%
Stereocontrol Moderate High
Scalability Limited Industrial

Route B’s superiority stems from modular fragment coupling, though it requires expensive chiral catalysts.

Q & A

Q. How can researchers generalize results from simplified model systems (e.g., cell lines) to complex biological environments?

  • Methodological Answer : Use multi-omics integration (transcriptomics/proteomics) to identify pathway-specific effects. Validate findings in organoid or 3D co-culture models. For example, simplified HSI data models for pollution monitoring faced limitations due to low sample diversity; similarly, biological assays require diverse cell types to mimic in vivo complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.